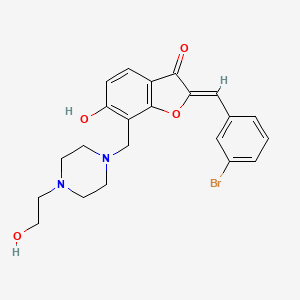

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one

Descripción

This compound belongs to the benzofuran-3(2H)-one class, characterized by a fused benzofuran core with a ketone group at position 2. The (Z)-configuration of the benzylidene substituent at position 2 is critical for its stereochemical and biological properties. Key structural features include:

- 6-Hydroxy group: A polar substituent that may contribute to hydrogen bonding and solubility.

- 7-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl): A piperazine-derived side chain with a hydroxyethyl group, which improves water solubility and pharmacokinetic properties compared to simpler piperazine derivatives .

This compound shares structural similarities with antimicrobial and anticancer benzofuran derivatives, though its specific biological profile remains under investigation.

Propiedades

IUPAC Name |

(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23BrN2O4/c23-16-3-1-2-15(12-16)13-20-21(28)17-4-5-19(27)18(22(17)29-20)14-25-8-6-24(7-9-25)10-11-26/h1-5,12-13,26-27H,6-11,14H2/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGHTDUQRDKIM-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Bromobenzylidene Moiety: The bromobenzylidene group can be introduced via a condensation reaction between a bromobenzaldehyde and the benzofuran core.

Attachment of the Piperazine Derivative: The piperazine derivative can be attached through a nucleophilic substitution reaction, where the piperazine ring reacts with a suitable leaving group on the benzofuran core.

Final Functionalization: The hydroxyethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with the piperazine nitrogen.

Industrial Production Methods

Industrial production of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding carbonyl compounds.

Reduction: The bromobenzylidene moiety can be reduced to form a bromobenzyl group.

Substitution: The bromine atom in the bromobenzylidene group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of bromobenzyl derivatives.

Substitution: Formation of substituted benzofuran derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.

Medicine

In medicinal chemistry, (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one has potential applications as a lead compound for drug development. Its unique structure may exhibit biological activity against various targets, such as enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.

Mecanismo De Acción

The mechanism of action of (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromobenzylidene moiety and the piperazine derivative can influence its binding affinity and specificity towards these targets. The hydroxy groups may also play a role in hydrogen bonding interactions, further stabilizing the compound-target complex.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents at positions 2 and 5. Key variations in structure correlate with differences in physicochemical properties and hypothesized bioactivity.

Structural and Functional Insights

Thiophen-2-ylmethylidene analogs (e.g., ) exhibit stronger π-π interactions with aromatic residues in target proteins but may suffer from metabolic instability due to sulfur oxidation.

Position 7 Modifications :

- The 4-(2-hydroxyethyl)piperazinyl group in the target compound offers superior solubility over 4-methylpiperazinyl (e.g., ) or piperidinyl (e.g., ) groups, which are less polar.

- Piperazine derivatives generally exhibit better pharmacokinetic profiles than piperidine analogs due to increased hydrogen-bonding capacity .

Actividad Biológica

(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological activities, supported by research findings and case studies.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one exhibit varying degrees of antimicrobial activity. A study on related benzofuran derivatives found selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A (similar structure) | 50 | Antibacterial |

| Compound B | 25 | Antifungal |

| Compound C | 100 | Antibacterial |

Anticancer Activity

The compound's potential as an anticancer agent is noteworthy. Hydrazone derivatives, closely related to this compound, have demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) . The structure–activity relationship (SAR) indicates that modifications in the benzofuran moiety significantly influence the cytotoxicity against cancer cells.

Case Study: Cytotoxicity Testing

In a study evaluating the cytotoxic effects of similar benzofuran derivatives, it was observed that certain substitutions enhanced the activity against cancer cells while reducing toxicity to normal cells. For instance, compounds with electron-donating groups exhibited higher potency against MCF-7 cells compared to those with electron-withdrawing groups .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, compounds of this class have shown promise in other pharmacological areas. Research has indicated anti-inflammatory and analgesic activities in hydrazone derivatives .

Table 2: Summary of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.